4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine
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Overview
Description
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H8Cl2FN3O and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of a morpholine ring attached to a pyrimidine ring that is substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while hydrolysis would yield the corresponding pyrimidine and morpholine derivatives .
Scientific Research Applications
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dichloropyrimidin-2-yl)morpholine
- 4-(4,6-Difluoropyrimidin-2-yl)morpholine
- 4-(4-Chloro-6-fluoropyrimidin-2-yl)morpholine
Uniqueness
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is unique due to the presence of both chlorine and fluorine substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding affinity to molecular targets, making it valuable for various research applications .
Biological Activity
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by a pyrimidine ring with dichloro and fluorine substitutions along with a morpholine moiety, suggests various mechanisms of action that could be harnessed in drug development, particularly in antifungal and anticancer therapies.
- Molecular Formula : C₈H₉Cl₂FN₃O
- Molecular Weight : 234.08 g/mol
- Appearance : White to almost white powder
- Solubility : Soluble in organic solvents like toluene
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Research indicates that this compound may inhibit key enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells and inhibition of pathogen growth .
Biological Activity Overview
Research has highlighted several significant biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .
-
Antifungal Properties :
- The compound is being explored for its antifungal activity, particularly against strains resistant to conventional treatments. Its structural features may enhance its binding affinity to fungal enzymes, thus inhibiting their growth effectively.
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(4-Chloropyrimidin-2-yl)morpholine | Contains chlorine instead of dichlorinated fluorine | Less potent against certain pathogens |
5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-ylamine | Has an amino group instead of morpholine | Exhibits different biological activity |
6-Fluoro-5-methylpyrimidin-4-amine | Methyl group at position 5 | Different solubility properties |
The combination of dichloro and fluoro substitutions in this compound enhances its efficacy compared to these similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and safety profile of this compound:
- Toxicity Assessment :
- In Vivo Efficacy :
- Structure–Activity Relationship (SAR) :
Properties
Molecular Formula |
C8H8Cl2FN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
4-(4,6-dichloro-5-fluoropyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C8H8Cl2FN3O/c9-6-5(11)7(10)13-8(12-6)14-1-3-15-4-2-14/h1-4H2 |
InChI Key |
ALVUPDSMBZYQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)Cl)F)Cl |
Origin of Product |
United States |
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